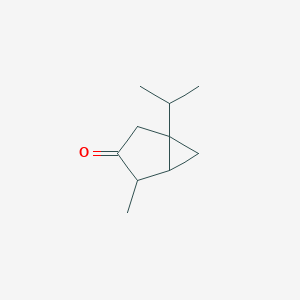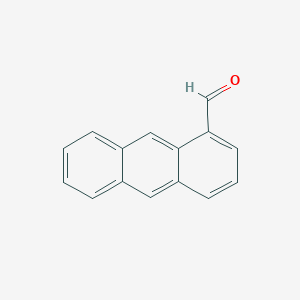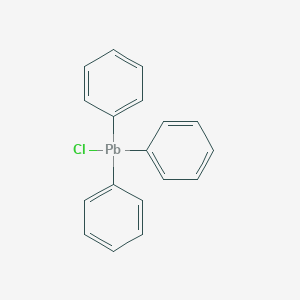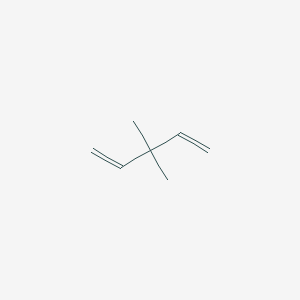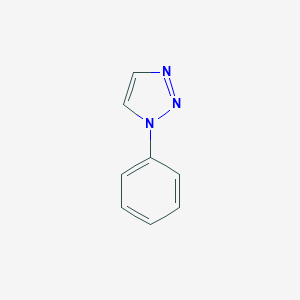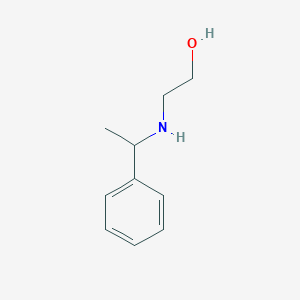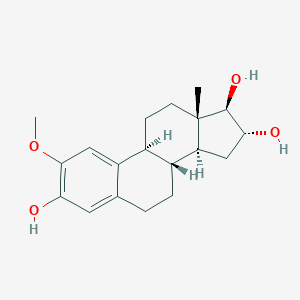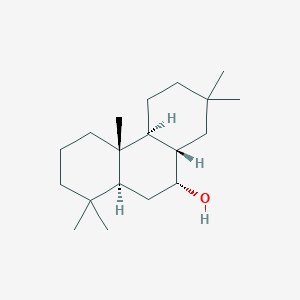
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one, or simply as 5α-androstan-3-one. In
Wissenschaftliche Forschungsanwendungen
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the development of new drugs and therapies. It has also been studied for its potential use as a hormone replacement therapy for men with low testosterone levels.
Wirkmechanismus
The mechanism of action of (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol involves binding to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression and cellular function. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the body.
Biochemische Und Physiologische Effekte
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that it can be difficult to work with due to its high potency. Careful handling and safety precautions are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for research on (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol. One area of research could focus on its potential use as a hormone replacement therapy for men with low testosterone levels. Another area of research could focus on its anti-inflammatory and anti-tumor properties, with the goal of developing new drugs and therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesemethoden
The synthesis of (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of 5α-androstan-3,17-dione using sodium borohydride in the presence of a solvent such as ethanol or methanol. This method has been shown to yield high purity and high yield of the desired compound.
Eigenschaften
CAS-Nummer |
1224-29-9 |
|---|---|
Produktname |
(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol |
Molekularformel |
C19H34O |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
(4aR,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol |
InChI |
InChI=1S/C19H34O/c1-17(2)10-7-14-13(12-17)15(20)11-16-18(3,4)8-6-9-19(14,16)5/h13-16,20H,6-12H2,1-5H3/t13-,14-,15+,16-,19+/m0/s1 |
InChI-Schlüssel |
SYSLVOJDLSPMRG-KSPMYQCISA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1C[C@H]([C@@H]3[C@@H]2CCC(C3)(C)C)O)(C)C |
SMILES |
CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C |
Kanonische SMILES |
CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C |
Synonyme |
13,13-Dimethylpodocarpan-7α-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



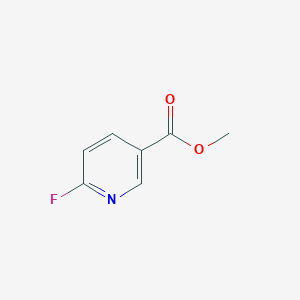
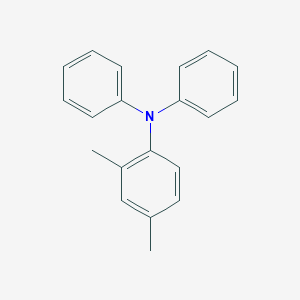
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
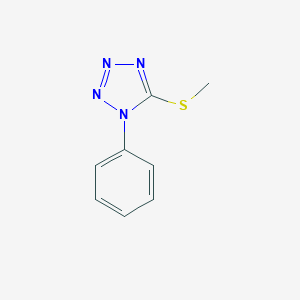
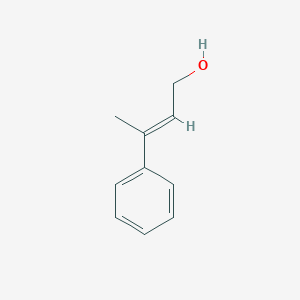
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
